molecular formula C4H11NO4S2 B2462853 3-(Methylsulfonyl)propane-1-sulfonamide CAS No. 1050514-24-3

3-(Methylsulfonyl)propane-1-sulfonamide

Cat. No.: B2462853
CAS No.: 1050514-24-3
M. Wt: 201.26
InChI Key: QAZZSBPFRXXQPY-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propane-1-sulfonamide is an organosulfur compound with the molecular formula C₄H₁₁NO₄S₂ and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of both sulfonyl and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

3-(Methylsulfonyl)propane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid. They inhibit the enzyme dihydropteroate synthetase, preventing the formation of dihydropteroic acid, a critical component of folic acid . This inhibition disrupts the synthesis of nucleic acids in bacteria, effectively halting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydropteroic acid, leading to a deficiency in folic acid . As folic acid is essential for the synthesis of nucleic acids, this disruption affects DNA replication and cell division, particularly in rapidly dividing cells such as bacteria .

Pharmacokinetics

Sulfonamides generally are well absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy and potential for side effects.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis, the compound prevents the formation of essential nucleic acids, halting DNA replication and cell division . This can lead to the death of the bacteria, effectively treating bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)propane-1-sulfonamide typically involves the reaction of propane-1-sulfonamide with methylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfonyl)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)propane-1-sulfonamide is unique due to the presence of both sulfonyl and sulfonamide groups, allowing it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality enhances its versatility in various applications .

Properties

IUPAC Name

3-methylsulfonylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZZSBPFRXXQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050514-24-3
Record name 3-methanesulfonylpropane-1-sulfonamide
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